

cross-species comparison of 264W94 activity

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Compound of Interest

Compound Name: 264W94

Cat. No.: B1244617

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A comprehensive cross-species comparison of **264W94**, a potent inhibitor of the ileal bile acid transporter (IBAT), reveals its activity across various species. This guide provides a detailed analysis of its performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Cross-Species Activity of 264W94

264W94 was developed to inhibit the ileal bile acid transporter, also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking this transporter, **264W94** disrupts the enterohepatic circulation of bile acids, leading to a decrease in their reabsorption in the terminal ileum. This interruption triggers a compensatory increase in the hepatic synthesis of bile acids from cholesterol, a process mediated by the induction of cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. The increased demand for cholesterol for bile acid production leads to an upregulation of hepatic LDL receptors, resulting in enhanced clearance of LDL and VLDL cholesterol from the circulation.^{[1][2]}

The activity of **264W94** has been evaluated in several species, demonstrating its potent inhibitory effects both in vitro and in vivo.

Quantitative Comparison of 264W94 Activity

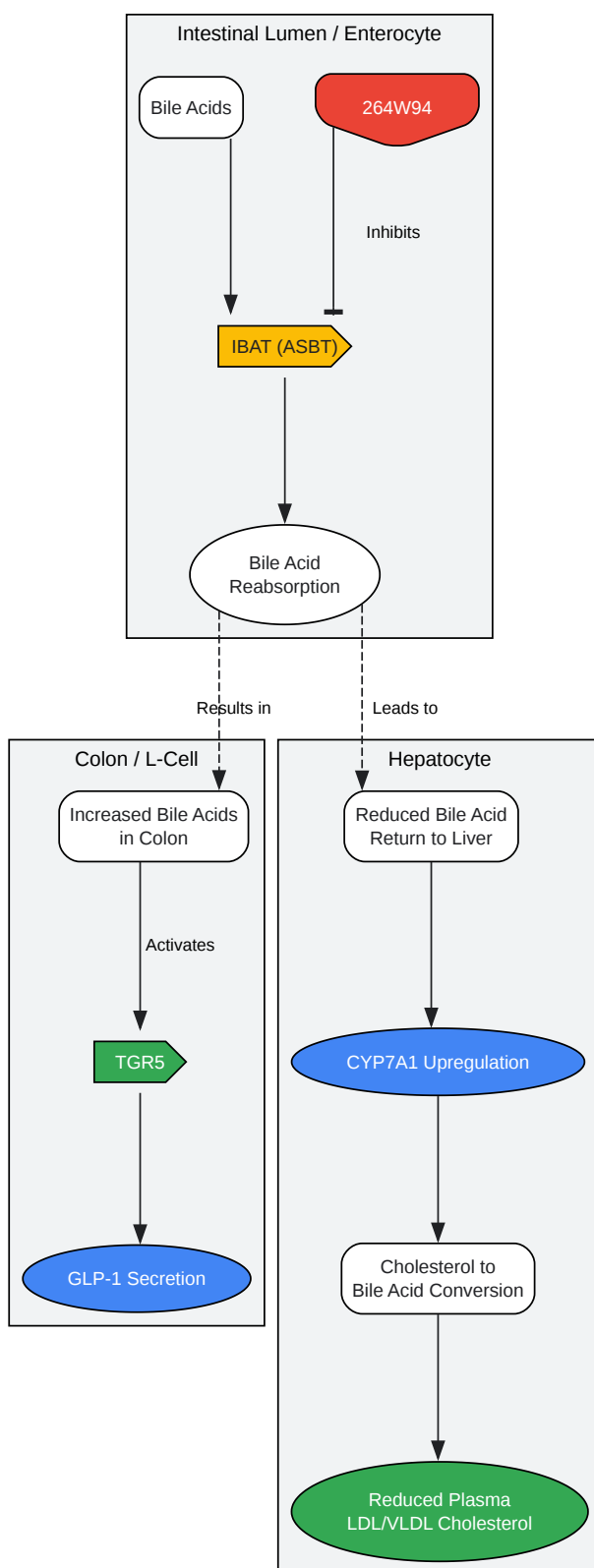
The following table summarizes the key quantitative data on the activity of **264W94** across different species.

Species	Assay Type	Model System	Parameter	Value	Reference
Rat	In Vitro	Brush Border Membrane Vesicles	IC50	0.24 μ M	[1] [2]
Monkey	In Vitro	Brush Border Membrane Vesicles	IC50	0.41 μ M	[1]
Human	In Vitro	CHO Cells Expressing Human IBAT	Ki	0.2 μ M	
Rat	In Vivo	-	ED30	0.02 mg/kg (bid)	
Mouse	In Vivo	-	ED30	0.02 mg/kg (bid)	

IC50: The half maximal inhibitory concentration, representing the concentration of **264W94** required to inhibit 50% of the IBAT activity. Ki: The inhibition constant, indicating the binding affinity of **264W94** to the transporter. ED30: The dose of **264W94** that produces 30% of the maximal effect in vivo.

Signaling Pathway of 264W94 Action

The primary mechanism of **264W94** is the competitive inhibition of the ileal bile acid transporter (IBAT). This action sets off a cascade of downstream signaling events. A key consequence of reduced bile acid return to the liver is the upregulation of cholesterol 7 α -hydroxylase (CYP7A1), which in turn lowers plasma LDL and VLDL cholesterol. Furthermore, the increased concentration of bile acids in the colon leads to the activation of the Takeda G-protein-coupled receptor 5 (TGR5) on enteroendocrine L-cells. This activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on glucose homeostasis.



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Caption: Signaling pathway of **264W94** action.

Experimental Protocols

Detailed experimental procedures for the cited data are outlined in the primary literature. Below are generalized protocols representative of the methodologies used to assess the cross-species activity of IBAT inhibitors like **264W94**.

In Vitro IBAT Inhibition Assay using Brush Border Membrane Vesicles (BBMVs)

This assay is designed to determine the in vitro potency (IC₅₀) of **264W94** in inhibiting the sodium-dependent uptake of a radiolabeled bile acid into BBMVs isolated from the ileum of different species.

1. Preparation of Brush Border Membrane Vesicles (BBMVs):

- The distal small intestine (ileum) is harvested from the subject species (e.g., rat, monkey).
- The mucosa is scraped and homogenized in a buffered solution.
- BBMVs are isolated through a series of differential centrifugation and precipitation steps, often involving the use of divalent cations like MgCl₂ or CaCl₂ to aggregate non-brush border membranes.
- The final BBMV pellet is resuspended in an appropriate buffer and protein concentration is determined.

2. Taurocholic Acid Uptake Assay:

- BBMVs are pre-incubated in a buffer.
- The uptake reaction is initiated by adding a solution containing a radiolabeled bile acid (e.g., [3H]taurocholic acid) and varying concentrations of **264W94**, in the presence of an inwardly directed Na⁺ gradient.
- Control experiments are performed in the absence of a Na⁺ gradient (e.g., using K⁺) to determine the non-specific uptake.
- The reaction is stopped at a specific time point by adding an ice-cold stop solution.

- The vesicles are rapidly collected by filtration, and the radioactivity retained on the filter is measured by liquid scintillation counting.

3. Data Analysis:

- The initial rate of Na⁺-dependent taurocholate uptake is calculated by subtracting the uptake in the absence of Na⁺ from that in the presence of Na⁺.
- IC₅₀ values are determined by plotting the percentage of inhibition of Na⁺-dependent uptake against the logarithm of the **264W94** concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo IBAT Inhibition Assay

This assay evaluates the in vivo efficacy (e.g., ED₃₀) of orally administered **264W94** in inhibiting the absorption of a radiolabeled bile acid analog.

1. Animal Dosing:

- Animals (e.g., rats, mice) are fasted overnight.
- A radiolabeled bile acid analog, such as 23,25-(⁷⁵Se)-homocholic acid taurine (⁷⁵SeHCAT), is administered orally.
- **264W94** is administered orally at various doses, typically twice a day (bid).

2. Sample Collection and Analysis:

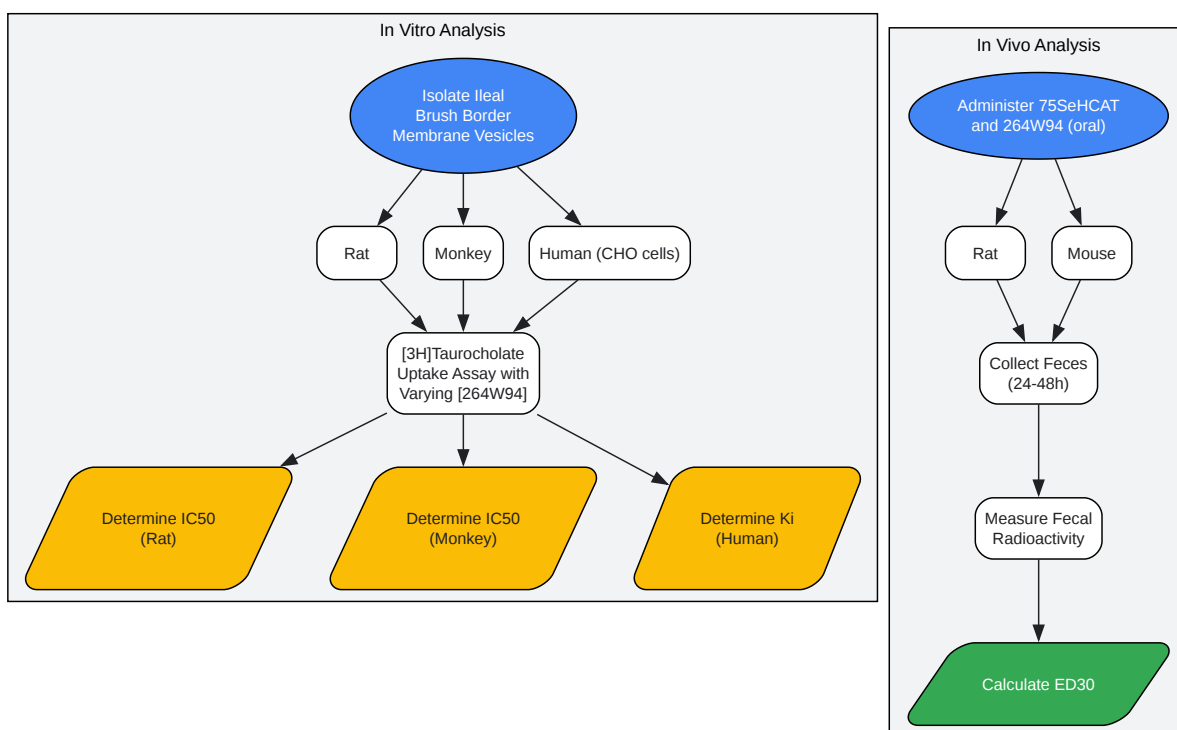
- Feces are collected over a defined period (e.g., 24-48 hours) after the administration of ⁷⁵SeHCAT.
- The amount of radioactivity in the collected feces is measured using a gamma counter.
- The percentage of the administered radioactive dose recovered in the feces is calculated, which represents the unabsorbed bile acid analog.

3. Data Analysis:

- The inhibition of bile acid absorption is calculated by comparing the fecal excretion of the radiolabel in the **264W94**-treated group to that in a vehicle-treated control group.
- The ED30 is determined from the dose-response curve, representing the dose of **264W94** that causes a 30% increase in fecal bile acid excretion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the cross-species comparison of an IBAT inhibitor like **264W94**.



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Caption: Experimental workflow for **264W94** evaluation.

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